4-Amino-3,3-dimethylbutyltrimethoxysilane

Sealants Silylated Polyurethane Adhesion Promoter

4-Amino-3,3-dimethylbutyltrimethoxysilane is an organofunctional trialkoxysilane featuring a primary amino group and three hydrolyzable methoxy groups attached to a silicon atom. Its molecular formula is C9H23NO3Si, with a molecular weight of 221.37 g/mol.

Molecular Formula C9H23NO3Si
Molecular Weight 221.37 g/mol
CAS No. 157923-74-5
Cat. No. B119266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,3-dimethylbutyltrimethoxysilane
CAS157923-74-5
Molecular FormulaC9H23NO3Si
Molecular Weight221.37 g/mol
Structural Identifiers
SMILESCC(C)(CC[Si](OC)(OC)OC)CN
InChIInChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3
InChIKeyKIJDMKUPUUYDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,3-dimethylbutyltrimethoxysilane (CAS 157923-74-5): Sterically Hindered Aminosilane for Enhanced Sealant Flexibility and Color Stability


4-Amino-3,3-dimethylbutyltrimethoxysilane is an organofunctional trialkoxysilane featuring a primary amino group and three hydrolyzable methoxy groups attached to a silicon atom [1]. Its molecular formula is C9H23NO3Si, with a molecular weight of 221.37 g/mol [1]. Structurally distinct from linear aminosilanes, this compound possesses a gem‑dimethyl group on the butyl chain, introducing significant steric hindrance around the amino functionality [1][2]. This steric profile fundamentally alters its reactivity and confers specific performance advantages in adhesive, sealant, and coating formulations, particularly in systems requiring reduced yellowing and enhanced flexibility [2].

Why 4-Amino-3,3-dimethylbutyltrimethoxysilane Cannot Be Substituted by Standard Linear Aminosilanes


Standard linear aminosilanes such as 3-aminopropyltrimethoxysilane (APTMS) and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) exhibit high reactivity and are prone to amine-catalyzed yellowing upon thermal or UV exposure [1]. In contrast, the gem‑dimethyl substitution in 4-amino-3,3-dimethylbutyltrimethoxysilane creates a sterically hindered primary amine environment [1]. This hindrance slows the hydrolysis and condensation kinetics of the methoxysilyl groups and physically shields the amino moiety, which directly translates into quantifiable differences in cured network flexibility, modulus, and color stability [1][2]. Consequently, direct substitution with linear analogs in moisture‑cure sealants or adhesives results in a predictable loss of elongation at break and an increase in yellowing under aging, making the hindered structure a critical selection parameter for high‑performance formulations [2].

Quantitative Differentiation of 4-Amino-3,3-dimethylbutyltrimethoxysilane Versus Linear Aminosilane Alternatives


Superior Elongation at Break in Silylated Polyurethane Sealants: Direct Head-to-Head Comparison vs. APTMS and AEAPTMS

In a silylated polyurethane sealant formulation, 4-amino-3,3-dimethylbutyltrimethoxysilane (designated Silane A) provided a significantly higher elongation at break (741%) compared to Silquest® A-1110 (γ-aminopropyltrimethoxysilane, 616%) and Silquest® A-1120 (N-β-(aminoethyl)-γ-aminopropyltrimethoxysilane, 536%) [1]. Tensile strength and 100% modulus values also exhibited differentiation, confirming that the sterically hindered structure yields a more flexible cured network [1].

Sealants Silylated Polyurethane Adhesion Promoter Mechanical Properties

Reduced Color Change (Δb) After Thermal Aging: Comparative Yellowing Study vs. AEAPTMS

Accelerated thermal aging of sealant formulations revealed that 4-amino-3,3-dimethylbutyltrimethoxysilane (Silquest® A-1637) induces substantially less yellowing than N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (Silquest® A-1120) [1]. After one week at 70°C, the Δb value (change in yellowness index) for A-1637 was 8.88, compared to 11.16 for A-1120 and 8.62 for the no-silane control [1]. This demonstrates that the hindered amine structure mitigates the amine‑catalyzed oxidation pathways responsible for discoloration [1].

Sealants Color Stability Non-Yellowing Aminosilane

Enhanced Flexibility in SPUR Sealants: Comparative Modulus and Elongation Data from Vendor Formulation Study

Independent vendor testing in a SPUR (silyl‑terminated polyurethane) sealant formulation confirms that 4-amino-3,3-dimethylbutyltrimethoxysilane (Silquest® A-1637) imparts a significantly lower 100% modulus (0.37 MPa) and higher elongation at break (736%) compared to Silquest® A-1100 (γ-aminopropyltrimethoxysilane, modulus 0.53 MPa, elongation 551%) and Silquest® A-1120 (modulus 0.54 MPa, elongation 503%) [1]. The reduced modulus indicates a more compliant, flexible network that accommodates substrate movement without excessive stress buildup [1].

SPUR Sealant Modulus Elongation Adhesion Promoter

Sterically Hindered Primary Amine Structure Confers Reduced Hydrolytic Reactivity Relative to Non-Hindered Aminosilanes

Gelest classifies 4-amino-3,3-dimethylbutyltrimethoxysilane with a Hydrolytic Sensitivity rating of 7 ('reacts slowly with moisture/water') [1]. While linear analogs like APTES also carry a rating of 7, the structural basis for this classification differs: the gem‑dimethyl group physically obstructs approach of water to the silicon center and sterically shields the amino group from participating in amine‑catalyzed hydrolysis [2]. Comparative studies on sterically hindered versus linear aminosilanes have demonstrated that this steric shielding reduces the rate of silanol condensation and retards the detachment of silane layers from silica surfaces under aqueous conditions, enhancing the durability of the modified interface [2].

Hydrolytic Stability Steric Hindrance Coupling Agent Surface Modification

Procurement-Driven Application Scenarios for 4-Amino-3,3-dimethylbutyltrimethoxysilane Based on Quantitative Differentiation


Formulation of Low-Modulus, High-Movement Construction Sealants

The demonstrated 125+ percentage point increase in elongation at break and 0.16–0.17 MPa reduction in 100% modulus relative to linear aminosilanes [1][2] make 4-amino-3,3-dimethylbutyltrimethoxysilane the optimal adhesion promoter choice for moisture‑cure sealants targeting ±50% joint movement capability. Procurement teams should prioritize this silane when formulating for ASTM C920 Class 50 or ISO 11600 F‑Class sealants, as it enables compliance without excessive plasticizer addition, thereby maintaining long‑term mechanical integrity.

Non-Yellowing Adhesives and Sealants for Aesthetic Applications

The 2.28-unit reduction in Δb after thermal aging versus AEAPTMS [3] directly supports the selection of this silane for visible bond lines in architectural glazing, appliance assembly, and consumer electronics. Formulators seeking to eliminate post‑cure discoloration—a common warranty issue with standard aminosilanes—should specify this hindered amine structure as the adhesion promoter of record, as it maintains color fidelity without sacrificing adhesion to glass, aluminum, and coated metals [3].

Surface Modification of Fillers for Hydrolytically Stable Composites

For composite manufacturers requiring long‑term interfacial stability in humid service environments, the sterically hindered structure of 4-amino-3,3-dimethylbutyltrimethoxysilane offers class‑inferred advantages in layer durability [4][5]. This silane is particularly suitable for treating silica, clay, or mineral fillers destined for under‑the‑hood automotive components, marine composites, or outdoor electrical insulation, where hydrolytic degradation of the silane interphase would otherwise lead to premature mechanical failure [4][5].

UV‑Cure and Epoxy Systems Requiring Flexible Adhesion

The flexibility conferred by the hindered amine structure [1][2] extends to UV‑curable coatings and epoxy adhesives. In applications such as flexible printed circuit board coatings or optically clear adhesives, the use of this silane provides enhanced adhesion to glass and metal oxide surfaces while preserving the low‑stress mechanical properties essential for flexible substrates. Procurement teams should evaluate this silane as a drop‑in replacement for linear aminosilanes when flexibility and non‑yellowing are co‑requirements [5].

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